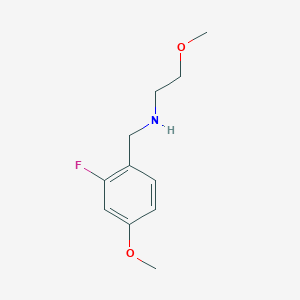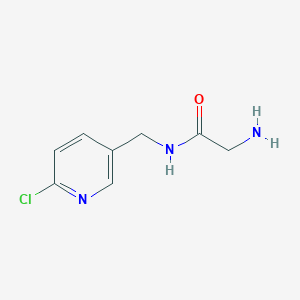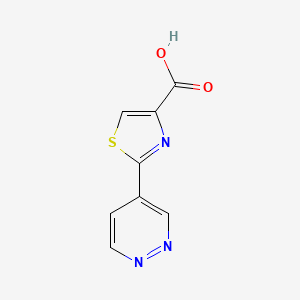
N-(2-Fluoro-4-methoxybenzyl)-2-methoxyethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Fluoro-4-methoxybenzyl)-2-methoxyethanamine is a chemical compound characterized by its unique structure, which includes a fluorine atom, a methoxy group, and an ethanamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Fluoro-4-methoxybenzyl)-2-methoxyethanamine typically involves the following steps:
Benzyl Protection: The starting material, 2-fluoro-4-methoxybenzyl chloride, undergoes a protection reaction to form the benzyl-protected intermediate.
Nucleophilic Substitution: The protected intermediate is then subjected to nucleophilic substitution with 2-methoxyethanamine to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthetic process.
Análisis De Reacciones Químicas
Types of Reactions: N-(2-Fluoro-4-methoxybenzyl)-2-methoxyethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and various alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Aldehydes, carboxylic acids, and their derivatives.
Reduction Products: Amines, alcohols, and their derivatives.
Substitution Products: Various functionalized derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(2-Fluoro-4-methoxybenzyl)-2-methoxyethanamine has several applications in scientific research:
Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways.
Medicine: Potential therapeutic applications include its use as a precursor for drug development or as a bioactive molecule in medicinal chemistry.
Industry: It can be employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which N-(2-Fluoro-4-methoxybenzyl)-2-methoxyethanamine exerts its effects depends on its molecular targets and pathways. For example, if used as a drug precursor, it may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would vary based on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
2-Fluoro-N-(4-methoxybenzyl)benzamide: This compound shares structural similarities but has different functional groups, leading to different chemical properties and applications.
2-Fluoro-4-methoxybenzyl chloride: A related compound used in the synthesis of N-(2-Fluoro-4-methoxybenzyl)-2-methoxyethanamine.
Uniqueness: this compound is unique due to its specific combination of fluorine, methoxy, and ethanamine groups, which confer distinct chemical and biological properties compared to similar compounds.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
IUPAC Name |
N-[(2-fluoro-4-methoxyphenyl)methyl]-2-methoxyethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO2/c1-14-6-5-13-8-9-3-4-10(15-2)7-11(9)12/h3-4,7,13H,5-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJYVHRDKDPUUSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=C(C=C(C=C1)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
amine](/img/structure/B7903288.png)


amine](/img/structure/B7903303.png)



amine](/img/structure/B7903327.png)
amine](/img/structure/B7903330.png)



![tert-Butyl[(4-fluoro-3-methoxyphenyl)methyl]amine](/img/structure/B7903366.png)
amine](/img/structure/B7903367.png)
